![molecular formula C19H17ClN4O2 B2626427 3-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2191213-52-0](/img/structure/B2626427.png)
3-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications
Antiplatelet Activity and Cardiovascular Health
- Clopidogrel bisulfate , the prodrug form of this compound, is widely used as an antiplatelet agent. It inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets. Clinically, it helps prevent blood clot formation, reducing the risk of cardiovascular events such as heart attacks and strokes .
Thrombosis Prevention in Stents and Coronary Artery Disease
- Clopidogrel is commonly prescribed alongside aspirin after coronary stent placement. It prevents stent thrombosis by inhibiting platelet activation and adhesion. Additionally, it plays a crucial role in managing stable angina and acute coronary syndromes .
Stroke Prevention
- Studies have explored the use of clopidogrel for secondary stroke prevention. It reduces the risk of recurrent ischemic strokes by preventing platelet aggregation and maintaining cerebral blood flow .
Cancer Research and Treatment
- Researchers have investigated the potential anticancer effects of clopidogrel. It may inhibit tumor growth and metastasis by affecting platelet-tumor interactions and modulating angiogenesis .
Neuroprotection and Neurodegenerative Diseases
- Preclinical studies suggest that clopidogrel may have neuroprotective properties. It could potentially mitigate neuroinflammation and oxidative stress, making it relevant in conditions like Alzheimer’s disease and Parkinson’s disease .
Antiviral Activity
- Some research indicates that clopidogrel exhibits antiviral effects. It may interfere with viral entry or replication, making it a candidate for further investigation against certain viruses .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-11-17(18(24-26-11)14-4-2-3-5-15(14)20)19(25)21-9-13-8-16(12-6-7-12)23-10-22-13/h2-5,8,10,12H,6-7,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQIPZSTDNNKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC(=NC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide |
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